Calvinphos

Beschreibung

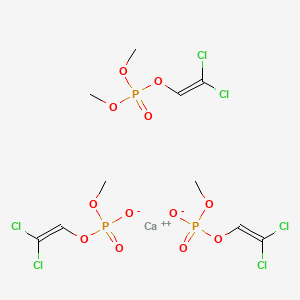

Calvinphos (CAS No. 6465-92-5), also known as 敌敌钙 in Chinese, is an organophosphate insecticide with the molecular formula C₁₄H₂₂CaCl₈O₁₆P₄ . It is a calcium salt compound derived from phosphoric acid esters containing dichlorovinyl groups. Structurally, Calvinphos combines a calcium ion with two organophosphate moieties, distinguishing it from non-metallic organophosphates like dichlorvos (敌敌畏) .

As an acetylcholinesterase inhibitor, Calvinphos disrupts neurotransmitter function in pests, leading to paralysis and death.

Eigenschaften

CAS-Nummer |

6465-92-5 |

|---|---|

Molekularformel |

C10H15CaCl6O12P3 |

Molekulargewicht |

672.9 g/mol |

IUPAC-Name |

calcium;2,2-dichloroethenyl dimethyl phosphate;2,2-dichloroethenyl methyl phosphate |

InChI |

InChI=1S/C4H7Cl2O4P.2C3H5Cl2O4P.Ca/c1-8-11(7,9-2)10-3-4(5)6;2*1-8-10(6,7)9-2-3(4)5;/h3H,1-2H3;2*2H,1H3,(H,6,7);/q;;;+2/p-2 |

InChI-Schlüssel |

FJKPGYUFYLHBPX-UHFFFAOYSA-L |

SMILES |

COP(=O)([O-])OC=C(Cl)Cl.COP(=O)([O-])OC=C(Cl)Cl.COP(=O)(OC)OC=C(Cl)Cl.[Ca+2] |

Kanonische SMILES |

COP(=O)([O-])OC=C(Cl)Cl.COP(=O)([O-])OC=C(Cl)Cl.COP(=O)(OC)OC=C(Cl)Cl.[Ca+2] |

Andere CAS-Nummern |

6465-92-5 |

Piktogramme |

Acute Toxic |

Synonyme |

caviphos caviphos calcium salt caviphos sodium salt demethyldichlorvos O-methyl O-(2,2-dichlorovinyl) phosphate |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Calvinphos is synthesized through the reaction of dichlorovinylmethyl phosphoric acid with calcium bis(2,2-dichloroethenyl) methyl phosphate . The reaction typically involves the use of solvents such as dimethyl sulfoxide (DMSO) and requires specific temperature and pressure conditions to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of Calvinphos involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. The process includes rigorous quality control measures to ensure the product’s purity and stability during storage and transportation .

Analyse Chemischer Reaktionen

Types of Reactions

Calvinphos undergoes various chemical reactions, including:

Reduction: Reduction reactions of Calvinphos are less common but can occur under specific conditions.

Common Reagents and Conditions

Common reagents used in Calvinphos reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products’ formation .

Major Products Formed

The major products formed from Calvinphos reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of various phosphoric acid derivatives .

Wissenschaftliche Forschungsanwendungen

Calvinphos has several scientific research applications, including:

Chemistry: Used as a reagent in various chemical synthesis processes.

Biology: Studied for its effects on different biological systems, particularly its role as an insecticide.

Medicine: Investigated for its potential use in developing new therapeutic agents.

Industry: Utilized in pest control products and formulations.

Wirkmechanismus

Calvinphos exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to an accumulation of acetylcholine, causing continuous nerve impulse transmission, which ultimately results in the paralysis and death of the targeted pests . The molecular targets and pathways involved in this mechanism include the binding of Calvinphos to the active site of acetylcholinesterase, preventing the enzyme from functioning correctly .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Calvinphos’s calcium salt structure likely enhances its molecular weight (MW: 933.8 g/mol) compared to dichlorvos (MW: 220.98 g/mol), affecting bioavailability and environmental mobility .

- The dichlorovinyl group is common across these compounds, but Calvinphos’s ionic nature may reduce volatility and increase soil adsorption compared to dichlorvos .

Efficacy and Toxicity

- Mode of Action : All compounds inhibit acetylcholinesterase, but Calvinphos’s calcium component may slow hydrolysis, prolonging residual activity .

- Acute Toxicity: Chlorfenvinphos exhibits high mammalian toxicity (rat oral LD₅₀: 10–30 mg/kg) due to its chlorophenyl group . Dichlorvos is highly volatile, increasing inhalation risks (rat oral LD₅₀: 56 mg/kg) .

Analytical Methods

- Calvinphos : Likely requires solvent extraction followed by HPLC or GC-MS, though specific protocols are undocumented. Calcium content may necessitate chelation steps .

- Chlorfenvinphos : EPA-approved methods include GC with confirmation via second-column analysis (detection limit: <1 ppb) .

- Dichlorvos : Routinely analyzed via GC-ECD due to high volatility .

Environmental and Regulatory Considerations

- Persistence : Calvinphos’s calcium salt may enhance soil binding, reducing leaching but increasing persistence in arid environments .

- Regulatory Status: Many organophosphates (e.g., chlorfenvinphos) are restricted under the Stockholm Convention due to neurotoxicity. Calvinphos’s status remains uncertain .

Research Findings and Gaps

- Structural Advantages : Calvinphos’s ionic nature may offer reduced environmental mobility compared to dichlorvos, though this requires validation through degradation studies .

- Toxicity Data Deficiency : While chlorfenvinphos and dichlorvos have well-documented toxicological profiles, Calvinphos lacks modern studies, hindering risk assessment .

- Analytical Challenges: Methods for Calvinphos must account for its metal content, complicating extraction and quantification compared to neutral organophosphates .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.